(Z)-4-(4-phenylphenyl)but-3-en-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-phenylphenyl)but-3-en-2-one typically involves the aldol condensation reaction between benzaldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Time: Several hours to ensure complete reaction.
The reaction proceeds through the formation of an intermediate aldol product, which then undergoes dehydration to yield the final this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(4-phenylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
(Z)-4-(4-phenylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-4-(4-phenylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4,4-Diphenyl-2-butanone: Similar structure but lacks the double bond in the butenone backbone.
4-Phenyl-3-buten-2-one: Contains only one phenyl group attached to the butenone backbone.
Benzylideneacetone: Similar structure but with different substitution patterns on the phenyl rings.
Uniqueness
(Z)-4-(4-phenylphenyl)but-3-en-2-one is unique due to the presence of two phenyl groups and a double bond in the butenone backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
5384-65-6 |
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Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(Z)-4-(4-phenylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-12H,1H3/b8-7- |
InChI Key |
WOYQFGGEPKZWQM-FPLPWBNLSA-N |
Isomeric SMILES |
CC(=O)/C=C\C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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